molecular formula C8H10Cl2N4 B1681624 Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride CAS No. 32597-86-7

Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride

Cat. No.: B1681624
CAS No.: 32597-86-7
M. Wt: 233.09 g/mol
InChI Key: JVYSPIAJJZIYGP-NKPNRJPBSA-N
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Description

Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its use as a cationic dye in the textile industry, particularly for dyeing cotton and wool.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzylidene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized as a dye in the textile industry and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Amino(2-(4-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride: Similar in structure but with a different position of the chlorine atom, leading to variations in reactivity and applications.

    Amino(2-(2-Bromobenzylidene)Hydrazinyl)Methaniminium Chloride:

Uniqueness

Amino(2-(2-Chlorobenzylidene)Hydrazinyl)Methaniminium Chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a cationic dye and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4.ClH/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;/h1-5H,(H4,10,11,13);1H/b12-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYSPIAJJZIYGP-NKPNRJPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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